1,1,2,2-Tetramethyl-3-methylenecyclopropane
Overview
Description
1-Methylene-2,2,3,3-tetramethylcyclopropane is an organic compound with the molecular formula C8H14. It is a cyclopropane derivative characterized by the presence of a methylene group and four methyl groups attached to the cyclopropane ring.
Preparation Methods
The synthesis of 1-Methylene-2,2,3,3-tetramethylcyclopropane typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxaldehyde with a suitable methylene donor under specific reaction conditions. This reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-25°C to ensure optimal reaction rates and yields.
Industrial Production Methods: Industrial production of 1-Methylene-2,2,3,3-tetramethylcyclopropane may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but with enhanced efficiency and scalability.
Chemical Reactions Analysis
1-Methylene-2,2,3,3-tetramethylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methylene group in 1-Methylene-2,2,3,3-tetramethylcyclopropane can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides, forming substituted cyclopropane derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens).
Scientific Research Applications
1-Methylene-2,2,3,3-tetramethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism by which 1-Methylene-2,2,3,3-tetramethylcyclopropane exerts its effects involves interactions with molecular targets and pathways:
Comparison with Similar Compounds
1-Methylene-2,2,3,3-tetramethylcyclopropane can be compared with other cyclopropane derivatives:
Similar Compounds: Examples include 1,1,2,2-tetramethylcyclopropane, 1-methyl-2,2,3,3-tetramethylcyclopropane, and 1,1,2,2-tetramethyl-3-methylenecyclopropane.
Properties
IUPAC Name |
1,1,2,2-tetramethyl-3-methylidenecyclopropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-6-7(2,3)8(6,4)5/h1H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKKNVZJTXTEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)C1(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969477 | |
Record name | Tetramethyl(methylidene)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54376-39-5 | |
Record name | Cyclopropane, tetramethylmethylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054376395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethyl(methylidene)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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